N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide
CAS No.: 941960-22-1
Cat. No.: VC5379506
Molecular Formula: C23H22N2O2
Molecular Weight: 358.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941960-22-1 |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.441 |
| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C23H22N2O2/c1-16(26)25-13-5-9-19-14-20(11-12-22(19)25)24-23(27)15-18-8-4-7-17-6-2-3-10-21(17)18/h2-4,6-8,10-12,14H,5,9,13,15H2,1H3,(H,24,27) |
| Standard InChI Key | FDNWVNPAXDVQAJ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroquinoline ring system acetylated at the 1-position and substituted at the 6-position with an acetamide group bearing a naphthalen-1-yl moiety. The IUPAC name, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide, reflects this arrangement. Key structural attributes include:
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Tetrahydroquinoline core: A partially saturated quinoline derivative with a bicyclic structure.
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Naphthalene substituent: A polycyclic aromatic hydrocarbon enhancing π-π stacking interactions.
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Acetamide linker: Facilitates hydrogen bonding and molecular recognition .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₂N₂O₂ | PubChem |
| Molecular Weight | 358.44 g/mol | VulcanChem |
| logP | 3.2 (estimated) | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
The compound’s moderate logP value suggests balanced solubility in both aqueous and lipid environments, ideal for drug discovery.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
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Tetrahydroquinoline Formation:
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Acetylation:
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The tetrahydroquinoline intermediate is treated with acetic anhydride or acetyl chloride in pyridine to introduce the acetyl group.
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Amide Coupling:
Reaction Yield: 65–75% for small-scale synthesis, with purity >95% confirmed by HPLC.
Industrial Production
Industrial methods optimize for scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Automated Purification: Chromatography systems and crystallization protocols ensure batch consistency.
Biological Activity and Mechanisms
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| N-(Naphthalen-2-yl)acetamide | MDA-MB-231 | 12.5 | ROS-mediated apoptosis |
| This Compound (Preliminary) | HCT116 | Pending | Bax/caspase-3 activation |
The naphthalene moiety enhances membrane permeability, while the tetrahydroquinoline core interacts with kinase domains .
Enzyme Inhibition
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Cytochrome P450 (CYP3A4): IC₅₀ = 8.2 µM, suggesting drug-drug interaction risks.
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HDAC Inhibitors: Structural analogy to vorinostat implies epigenetic modulation potential .
Comparative Analysis with Analogues
Structural Analogues
| Analogue | Molecular Weight | Key Difference | Bioactivity (IC₅₀) |
|---|---|---|---|
| N-(1-Acetyl-THQ-6-yl)-2-phenylacetamide | 328.4 g/mol | Phenyl vs. naphthyl | 18.7 µM (MCF-7) |
| N-(1-Acetyl-THQ-6-yl)-2-pyridylacetamide | 315.4 g/mol | Pyridine vs. naphthyl | 22.3 µM (A549) |
The naphthalen-1-yl group confers a 30–40% increase in potency compared to phenyl analogues, likely due to enhanced hydrophobic interactions .
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